molecular formula C19H17NO4 B3064685 1-Benzoyl-5-methoxy-2-methylindole-3-acetic acid CAS No. 1601-19-0

1-Benzoyl-5-methoxy-2-methylindole-3-acetic acid

Cat. No. B3064685
Key on ui cas rn: 1601-19-0
M. Wt: 323.3 g/mol
InChI Key: HHVVFSZNIUHMEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05721347

Procedure details

A solution of 15 g. of methyl-(2-methyl-5-methoxy-3-indolyl) acetate and 0.2 g. of sodium in 60 ml. of benzyl alcohol is slowly fractionated over a period of 41/2 hours through a Vigreux column to remove methanol. The excess benzyl alcohol is then removed by distillation at 60° C. (2.5 mm.) to give a residue of 18.6 g. of benzyl-(2-methyl-5-methoxy-3-indolyl)-acetate.
Name
methyl-(2-methyl-5-methoxy-3-indolyl) acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
41
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
benzyl-(2-methyl-5-methoxy-3-indolyl)-acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(OC1C2C(=CC=C(OC)C=2C)NC=1C)(=O)C.[Na].[CH2:19]([OH:26])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.C([CH:34]([C:38]1[C:46]2[C:41](=[CH:42][CH:43]=[C:44]([O:47][CH3:48])[CH:45]=2)[NH:40][C:39]=1[CH3:49])[C:35]([O-:37])=[O:36])C1C=CC=CC=1>>[C:19]([N:40]1[C:41]2[C:46](=[CH:45][C:44]([O:47][CH3:48])=[CH:43][CH:42]=2)[C:38]([CH2:34][C:35]([OH:37])=[O:36])=[C:39]1[CH3:49])(=[O:26])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1 |^1:17|

Inputs

Step One
Name
methyl-(2-methyl-5-methoxy-3-indolyl) acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC1=C(NC2=CC=C(C(=C12)C)OC)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
41
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
benzyl-(2-methyl-5-methoxy-3-indolyl)-acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)C(C(=O)[O-])C1=C(NC2=CC=C(C=C12)OC)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to remove methanol
CUSTOM
Type
CUSTOM
Details
The excess benzyl alcohol is then removed by distillation at 60° C. (2.5 mm.)
CUSTOM
Type
CUSTOM
Details
to give a residue of 18.6 g

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)N1C(=C(C2=CC(=CC=C12)OC)CC(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.